Boron Carbide Nanopowder

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

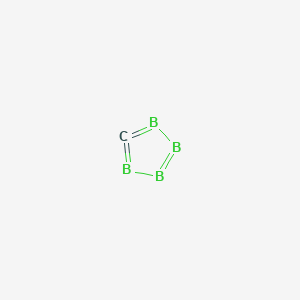

Boron Carbide Nanopowder is a useful research compound. Its molecular formula is CB4 and its molecular weight is 55.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Boron carbide (B₄C) nanoparticles are emerging materials with significant potential in biomedical applications, particularly in cancer therapy. This article explores the biological activity of boron carbide nanopowder, focusing on its synthesis, characterization, cytotoxicity, and therapeutic applications, particularly in boron neutron capture therapy (BNCT).

Synthesis and Characterization

Boron carbide nanoparticles can be synthesized using various methods, including chemical vapor deposition and carbothermal reduction. Recent studies have demonstrated that these nanoparticles exhibit a uniform spherical shape with sizes typically ranging from 10 to 80 nm. Techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are commonly employed to characterize their morphology and crystalline structure .

Table 1: Summary of Synthesis Methods for Boron Carbide Nanoparticles

Biological Activity

The biological activity of boron carbide nanoparticles has been extensively studied, particularly their cytotoxic effects on various cancer cell lines and their role as a boron carrier in BNCT.

Cytotoxicity Studies

Cytotoxicity assessments have shown that boron carbide nanoparticles possess a relatively low toxicity profile. For instance, the IC20 value for B₄C nanoparticles was determined to be approximately 202.525 mg/L, indicating that they can be safely utilized at therapeutic concentrations without significant cytotoxic effects .

Table 2: Cytotoxicity Data for Boron Carbide Nanoparticles

| Cell Line | IC20 Value (mg/L) | Method Used | Reference |

|---|---|---|---|

| HPAEpiC | 202.525 | Microarray Analysis | |

| HeLa | Not specified | MTT Assay | |

| EL4 Thymoma Cells | Not specified | In vitro Studies |

The mechanism by which boron carbide nanoparticles exert their biological effects involves several pathways:

- Cellular Uptake : Studies have shown that functionalized B₄C nanoparticles can be effectively internalized by tumor cells. For example, surface modifications using transferrin enhance the uptake of boron-rich particles in melanoma cells, leading to therapeutic effects upon neutron irradiation .

- Inhibition of Tumor Growth : In vivo studies with murine models have demonstrated that B₄C nanoparticles can significantly retard tumor growth when administered prior to neutron irradiation. This effect is attributed to the high boron content facilitating the capture of thermal neutrons, which leads to localized cell death in tumors while sparing surrounding healthy tissue .

Case Studies

- Neutron Capture Therapy : A study assessed the efficacy of B₄C nanoparticles in combination with neutron irradiation on B16 F10 melanoma cells. The results indicated a marked decrease in tumor proliferation compared to untreated controls, highlighting the potential of B₄C as an effective boron carrier for BNCT .

- Immune Response Modulation : Research investigating the interaction between B₄C nanoparticles and immune phagocytic cells revealed that these nanoparticles could enhance immune recognition and binding, suggesting a dual role in both targeting tumors and modulating immune responses .

Applications De Recherche Scientifique

Medical Applications

1.1 Boron Neutron Capture Therapy (BNCT)

Boron carbide nanoparticles have shown promise as carriers in boron neutron capture therapy, a targeted cancer treatment. Research indicates that these nanoparticles can effectively interact with tumor cells, enhancing the delivery of boron to malignant tissues. A study demonstrated that boron carbide nanoparticles functionalized with immunoglobulins exhibited significant uptake by murine colon carcinoma and macrophage cell lines, suggesting their potential in improving therapeutic outcomes in BNCT .

Table 1: Efficacy of Boron Carbide Nanoparticles in BNCT

| Study | Cell Line | Uptake Efficiency | Size of Nanoparticles |

|---|---|---|---|

| MC38 | High | 80 nm | |

| EL4 | Moderate | 13.4 nm | |

| B16-OVA | Significant | Submicrometric |

1.2 Anticancer Properties

Boron carbide nanoparticles have demonstrated anticancer effects at low concentrations (10-50 µg/mL), indicating their potential as therapeutic agents against various cancers . Their ability to induce cytotoxicity in cancer cells while sparing healthy cells is a key area of ongoing research.

Nuclear Applications

2.1 Neutron Shielding

Boron carbide nanoparticles are utilized in neutron shielding materials due to their high neutron absorption cross-section. A recent study evaluated the performance of boron carbide and boric acid nanoparticles as nanoshields combined with high-density polyethylene (HDPE). The results indicated that a 10% concentration of boron carbide provided optimal shielding performance against photoneutrons from medical linear accelerators .

Table 2: Neutron Shielding Performance of Boron Carbide Nanocomposites

| Configuration | Concentration | Macroscopic Cross-section (cm⁻¹) |

|---|---|---|

| Single-layer B₄C | 10% | 0.933 |

| Double-layer B₄C/Boric Acid | 20% | 0.936 |

| Combined Shield | 5% B₄C / 10% Boric Acid | 0.960 |

Aerospace Applications

Boron carbide is increasingly being used in aerospace applications due to its lightweight nature and excellent mechanical properties. Its low density and high stiffness make it suitable as a replacement for beryllium alloys in various components . Additionally, its thermal stability is advantageous for high-performance aerospace materials.

Materials Science Applications

4.1 Ceramics and Abrasives

Boron carbide nanopowder is extensively used in the production of advanced ceramics and abrasives. Its hardness (approximately 9.5 on the Mohs scale) makes it ideal for grinding and polishing applications, including ceramic bearings and blasting nozzles . Furthermore, the incorporation of boron carbide into ceramic matrices enhances their mechanical properties.

4.2 Synthesis Techniques

Recent advancements in synthesis techniques, such as spark plasma sintering (SPS) and chemical vapor deposition (CVD), have improved the quality and performance of boron carbide nanopowders . These methods allow for better control over particle size and morphology, which are critical for optimizing their applications.

Propriétés

IUPAC Name |

1,2,3,4-tetraboracyclopenta-2,4,5-triene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CB4/c1-2-4-5-3-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMLSPGQSYAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1=BB=C=B1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CB4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.